N-(2-chlorobenzyl)-2-cyclopentylacetamide
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Overview
Description
N-(2-chlorobenzyl)-2-cyclopentylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2-chlorobenzyl group attached to a cyclopentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-cyclopentylacetamide typically involves the reaction of 2-chlorobenzylamine with cyclopentylacetic acid or its derivatives. One common method is the amidation reaction, where 2-chlorobenzylamine is reacted with cyclopentylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antitumor activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . By inhibiting this enzyme, the compound can disrupt the biosynthesis of essential isoprenoids, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-substituted hydroxamates: These compounds share the 2-chlorobenzyl group and exhibit similar biological activities, such as enzyme inhibition.
N-benzyl-2-phenylethylamine derivatives: These compounds have structural similarities and are studied for their psychoactive properties.
Uniqueness
N-(2-chlorobenzyl)-2-cyclopentylacetamide is unique due to its specific combination of the 2-chlorobenzyl and cyclopentylacetamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit DXS and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-13-8-4-3-7-12(13)10-16-14(17)9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPWPAWWVPLQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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